molecular formula C12H11NO3 B8386873 8-(2-Propynyloxy)-5-hydroxy-3,4-dihydrocarbostyril

8-(2-Propynyloxy)-5-hydroxy-3,4-dihydrocarbostyril

Cat. No. B8386873
M. Wt: 217.22 g/mol
InChI Key: JUDPUVVHQWZKNL-UHFFFAOYSA-N
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Patent
US04289883

Procedure details

2 liters of acetone and 500 ml of water were added to 150 g of 5,8-dihydroxy-3,4-dihydrocarbostyril, and 138 g of potassium carbonate and 150 g of 2-propynyl bromide were further added thereto. The resulting mixture was heated while refluxing for 3 hours on a water bath. After completion of the reaction, the acetone and the 2-propynyl bromide were evaporated under reduced pressure, and the residue was made acidic with concentrated hydrochloric acid. The mixture was extracted with chloroform, and the chloroform layer was washed with water and dried over anhydrous sodium sulfate. The chloroform was evaporated under reduced pressure, and the residual crystals were recrystallized from isopropanol-diethyl ether to obtain 110 g of 8-(2-propynyloxy)-5-hydroxy-3,4-dihydrocarbostyril having a melting point of 141°-142° C.
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
138 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:4])=O.[OH:5][C:6]1[CH:15]=[CH:14][C:13]([OH:16])=[C:12]2[C:7]=1[CH2:8][CH2:9][C:10](=[O:17])[NH:11]2.C(=O)([O-])[O-].[K+].[K+].C(Br)C#C>O>[CH2:4]([O:16][C:13]1[CH:14]=[CH:15][C:6]([OH:5])=[C:7]2[C:12]=1[NH:11][C:10](=[O:17])[CH2:9][CH2:8]2)[C:2]#[CH:1] |f:2.3.4|

Inputs

Step One
Name
Quantity
2 L
Type
reactant
Smiles
CC(=O)C
Name
Quantity
150 g
Type
reactant
Smiles
OC1=C2CCC(NC2=C(C=C1)O)=O
Name
Quantity
138 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
150 g
Type
reactant
Smiles
C(C#C)Br
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were further added
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
while refluxing for 3 hours on a water bath
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the acetone and the 2-propynyl bromide were evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with chloroform
WASH
Type
WASH
Details
the chloroform layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The chloroform was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residual crystals were recrystallized from isopropanol-diethyl ether

Outcomes

Product
Name
Type
product
Smiles
C(C#C)OC=1C=CC(=C2CCC(NC12)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 110 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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